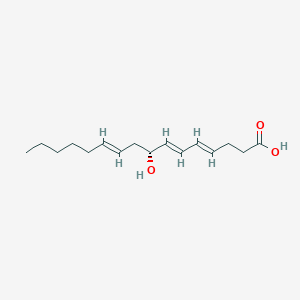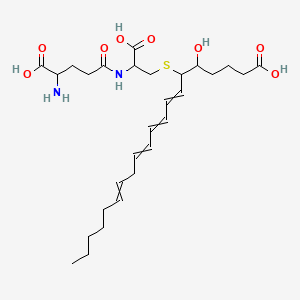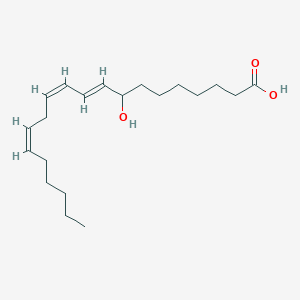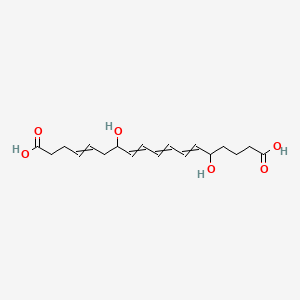
7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a long-chain fatty acid with an aliphatic tail containing 18 carbon atoms. This compound is known for its unique structure, which includes multiple double bonds and hydroxyl groups.
Preparation Methods
The synthesis of 7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves the esterification of long-chain fatty acids obtained from dietary sources. This process ensures the transport of long-chain fatty acids into the mitochondria, where they undergo further metabolic processes
Chemical Reactions Analysis
7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Mechanism of Action
The primary mechanism of action for 7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid involves its role in the transport of long-chain fatty acids into mitochondria. This process is facilitated by esterification, which allows the fatty acids to cross the mitochondrial membrane and undergo β-oxidation, leading to the production of energy . The molecular targets and pathways involved include various enzymes and transport proteins that regulate fatty acid metabolism.
Comparison with Similar Compounds
7,14-Dihydroxyoctadeca-4,8,10,12-tetraenedioic acid can be compared with other long-chain fatty acids, such as:
18-carboxy dinor Leukotriene B4: Another long-chain fatty acid with similar structural features but different biological functions.
18-hydroxy-18-oxo-dinorleukotriene B4: A compound obtained by oxidative degradation of leukotriene B4, sharing some structural similarities with this compound.
The uniqueness of this compound lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIIHRGMKHPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
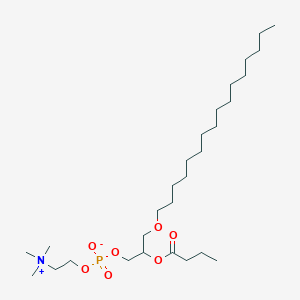

![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
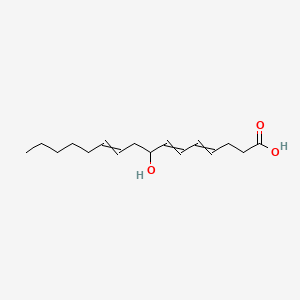
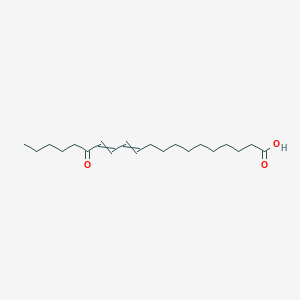

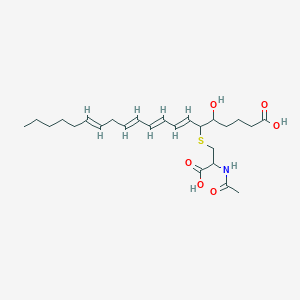
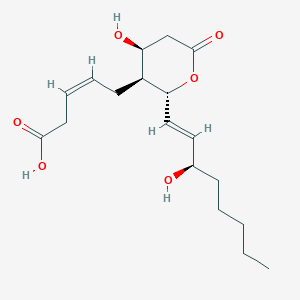
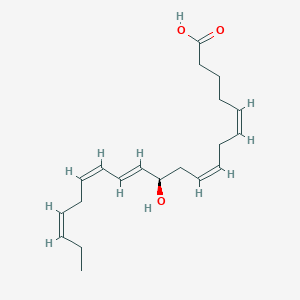
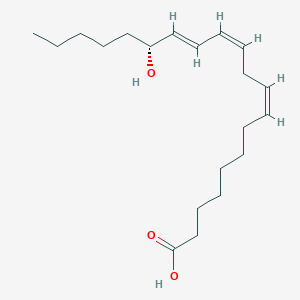
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
